molecular formula C26H28N10O2S B2415822 3-methyl-7-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 674817-28-8

3-methyl-7-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2415822
CAS RN: 674817-28-8
M. Wt: 544.64
InChI Key: LKZVDKCIONPWCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-7-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C26H28N10O2S and its molecular weight is 544.64. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • A study by Zagórska et al. (2009) synthesized a series of derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and evaluated them as potential 5-HT(1A) receptor ligands. Preliminary studies indicated anxiolytic-like and antidepressant-like activities in mice for specific compounds in this series, suggesting their potential in psychotropic medication research (Zagórska et al., 2009).

Serotonin Receptor Affinity and Psychotropic Activity

  • Chłoń-Rzepa et al. (2013) designed and tested new 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione as potential serotonin receptor ligands. The study revealed mixed 5-HT1A/5-HT2A/5-HT7 receptor ligands with antidepressant and anxiolytic-like activity (Chłoń-Rzepa et al., 2013).

Structure-Activity Relationships in Novel Derivatives

  • Another study by Zagórska et al. (2015) synthesized and tested arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones for their affinity to serotoninergic and dopaminergic receptors. Docking studies suggested that a substituent at the 7-position could be essential for receptor affinity and selectivity, especially towards 5-HT1A and 5-HT7 receptors. This research provides insights into developing potential antidepressant and anxiolytic agents (Zagórska et al., 2015).

Biological Activity in Purine Derivatives

  • A study by Kim et al. (2004) focused on substituted pyridines and purines containing 2,4-thiazolidinedione, evaluating their effects on triglyceride accumulation and their hypoglycemic and hypolipidemic activity. This research contributes to understanding the biological activities of these compounds in metabolic disorders (Kim et al., 2004).

properties

IUPAC Name

3-methyl-8-(4-phenylpiperazin-1-yl)-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N10O2S/c1-32-22-21(23(37)28-25(32)38)35(13-8-18-39-26-29-30-31-36(26)20-11-6-3-7-12-20)24(27-22)34-16-14-33(15-17-34)19-9-4-2-5-10-19/h2-7,9-12H,8,13-18H2,1H3,(H,28,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZVDKCIONPWCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CCCSC5=NN=NN5C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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